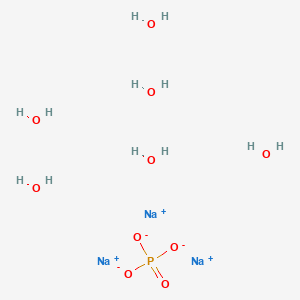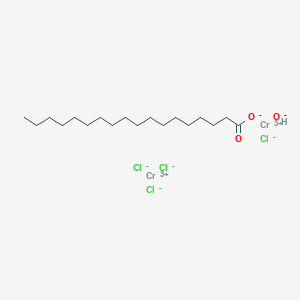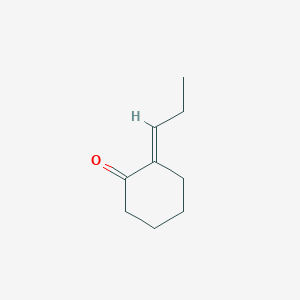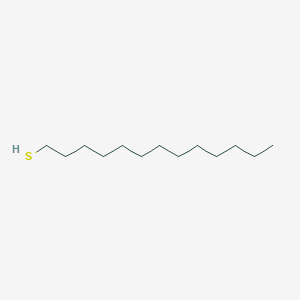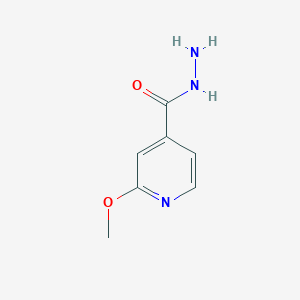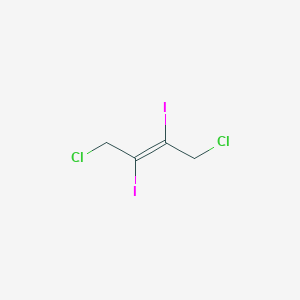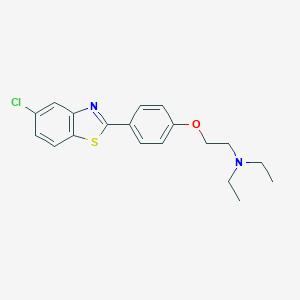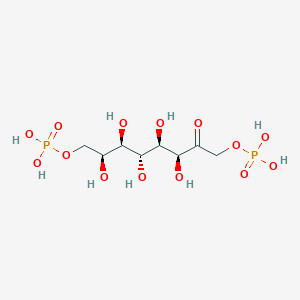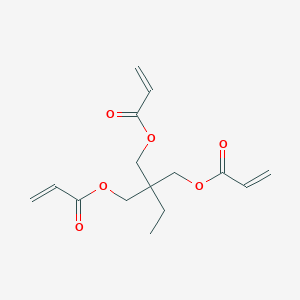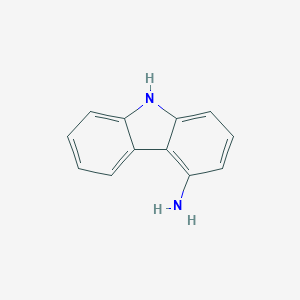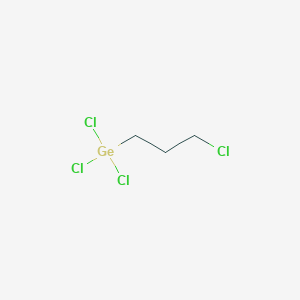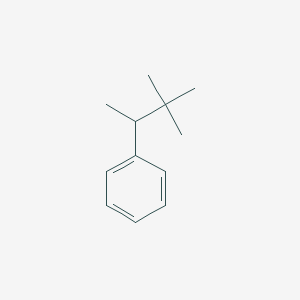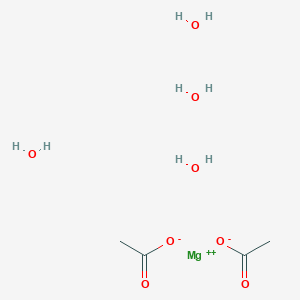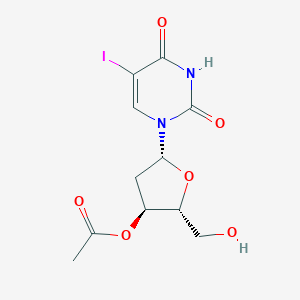
3'-O-Acetyl-2'-deoxy-5-iodouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-O-Acetyl-2'-deoxy-5-iodouridine, also known as IDU, is a nucleoside analogue that has been used in scientific research for a variety of purposes. It is a modified version of thymidine, one of the four nucleotides that make up DNA, and is often used to study the mechanisms of DNA replication and repair. In
Applications De Recherche Scientifique
3'-O-Acetyl-2'-deoxy-5-iodouridine has been widely used in scientific research as a tool to study DNA replication and repair. It can be incorporated into the DNA of cells, where it is recognized by DNA polymerases and incorporated into newly synthesized DNA strands. 3'-O-Acetyl-2'-deoxy-5-iodouridine can then be used to track the movement of DNA polymerases and other replication proteins during DNA synthesis. Additionally, 3'-O-Acetyl-2'-deoxy-5-iodouridine can be used to study DNA damage and repair pathways, as it can be incorporated into DNA strands that have been damaged by radiation or chemicals.
Mécanisme D'action
3'-O-Acetyl-2'-deoxy-5-iodouridine acts as a nucleoside analogue, meaning it is structurally similar to the nucleotides that make up DNA. When 3'-O-Acetyl-2'-deoxy-5-iodouridine is incorporated into DNA strands, it can cause errors in DNA replication and lead to DNA damage. Additionally, 3'-O-Acetyl-2'-deoxy-5-iodouridine can interfere with the activity of enzymes involved in DNA synthesis and repair, further contributing to DNA damage.
Effets Biochimiques Et Physiologiques
3'-O-Acetyl-2'-deoxy-5-iodouridine has been shown to have both cytotoxic and mutagenic effects on cells. It can cause DNA damage and inhibit cell growth, making it a potential anti-cancer agent. However, 3'-O-Acetyl-2'-deoxy-5-iodouridine can also lead to the development of mutations and chromosomal abnormalities, which can have negative effects on cell function and lead to the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3'-O-Acetyl-2'-deoxy-5-iodouridine is a useful tool for studying DNA replication and repair, as it can be incorporated into DNA strands and used to track the movement of replication proteins. Additionally, 3'-O-Acetyl-2'-deoxy-5-iodouridine can be used to study the effects of DNA damage and repair pathways. However, 3'-O-Acetyl-2'-deoxy-5-iodouridine has limitations in that it can cause mutations and chromosomal abnormalities, which can confound experimental results. Additionally, 3'-O-Acetyl-2'-deoxy-5-iodouridine can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 3'-O-Acetyl-2'-deoxy-5-iodouridine. One area of interest is the development of 3'-O-Acetyl-2'-deoxy-5-iodouridine analogues with improved properties, such as reduced toxicity and increased specificity for certain DNA replication proteins. Additionally, 3'-O-Acetyl-2'-deoxy-5-iodouridine could be used in combination with other DNA damaging agents to study the effects of multiple types of DNA damage on cell function. Finally, 3'-O-Acetyl-2'-deoxy-5-iodouridine could be used in studies of DNA repair pathways in disease states, such as cancer, to better understand the mechanisms of DNA damage and repair in these conditions.
Méthodes De Synthèse
3'-O-Acetyl-2'-deoxy-5-iodouridine can be synthesized through a multi-step process starting with the reaction of uracil with iodine and acetic anhydride to form 5-iodouracil. This intermediate is then reacted with 2-deoxy-D-ribose in the presence of a Lewis acid catalyst to produce 3'-O-Acetyl-2'-deoxy-5-iodouridine. The final product can be purified through various techniques such as column chromatography and recrystallization.
Propriétés
Numéro CAS |
15384-26-6 |
|---|---|
Nom du produit |
3'-O-Acetyl-2'-deoxy-5-iodouridine |
Formule moléculaire |
C11H13IN2O6 |
Poids moléculaire |
396.13 g/mol |
Nom IUPAC |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H13IN2O6/c1-5(16)19-7-2-9(20-8(7)4-15)14-3-6(12)10(17)13-11(14)18/h3,7-9,15H,2,4H2,1H3,(H,13,17,18)/t7-,8+,9+/m0/s1 |
Clé InChI |
JFCSZQPWKBTZON-DJLDLDEBSA-N |
SMILES isomérique |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)I |
SMILES |
CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)I |
SMILES canonique |
CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



